molecular formula C18H16N6 B8041100 5-Methyl-3-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)-1-phenyl-1,2,4-triazole

5-Methyl-3-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)-1-phenyl-1,2,4-triazole

Cat. No.: B8041100
M. Wt: 316.4 g/mol
InChI Key: BIGDXKCBKYYLCW-UHFFFAOYSA-N
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Description

5-Methyl-3-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)-1-phenyl-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its two triazole rings, each substituted with a phenyl group and a methyl group. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)-1-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines to form the triazole ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes the preparation of intermediate compounds, followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)-1-phenyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

5-Methyl-3-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)-1-phenyl-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its stability and ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)-1-phenyl-1,2,4-triazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s triazole rings can form hydrogen bonds and other interactions with biological molecules, affecting their function. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(1-phenyl-1,2,4-triazol-3-yl)-1,2,4-triazole: Lacks the methyl groups, which can affect its biological activity and chemical properties.

    5-Methyl-3-(1-phenyl-1,2,4-triazol-3-yl)-1-phenyl-1,2,4-triazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

5-Methyl-3-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)-1-phenyl-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its stability, reactivity, and interaction with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-methyl-3-(5-methyl-1-phenyl-1,2,4-triazol-3-yl)-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-13-19-17(21-23(13)15-9-5-3-6-10-15)18-20-14(2)24(22-18)16-11-7-4-8-12-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGDXKCBKYYLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)C3=NN(C(=N3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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